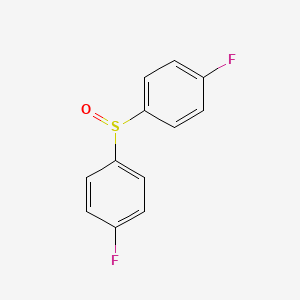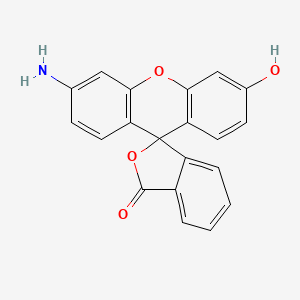
ロドール
概要
説明
3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one is a fluorescent dye that belongs to the merocyanine family. It is structurally related to rhodamine, with the primary difference being the replacement of one dialkylamino group with a hydroxyl group. This seemingly minor modification significantly alters its photophysical properties, making rhodol a valuable compound in advanced fluorescence imaging .
科学的研究の応用
3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in fluorescence imaging to study cellular processes.
Medicine: Utilized in diagnostic imaging and as a marker for tracking biological molecules.
Industry: Applied in the development of pH sensors and other analytical tools
作用機序
Target of Action
Rhodol is a structural hybrid of fluorescein and rhodamine . It is primarily used as a fluorescent probe in biological imaging . The primary targets of Rhodol are various cellular structures that can be visualized using fluorescence microscopy . For instance, neutral Rhodol-based red emitters have been shown to efficiently localize in mitochondria .
Mode of Action
Rhodol interacts with its targets by localizing within them and emitting fluorescence when excited by light of a specific wavelength . This fluorescence can then be detected and used to visualize the target structure . The formal replacement of one dialkylamino group in rhodamines with a hydroxyl group transforms them into rhodols . This minor difference has significant implications for their photophysical properties .
Biochemical Pathways
Rhodol’s fluorescence properties allow it to be used as a reporter in various biochemical pathways. For example, Rhodol has been used to monitor reactive oxygen species signaling in cells . The photophysical properties of Rhodol can be fine-tuned through different substitution patterns on the nitrogen atom , allowing it to be used as an efficient pH sensor .
Pharmacokinetics
Its solubility in a variety of solvents suggests that it may have good bioavailability
Result of Action
The primary result of Rhodol’s action is the generation of fluorescence that can be detected and used to visualize various cellular structures . For example, Rhodol-based dyes have been used to visualize mitochondria in cells . The fluorescence emitted by Rhodol can also be used to monitor changes in pH and other cellular processes .
Action Environment
The action of Rhodol can be influenced by various environmental factors. For instance, the photophysical properties of Rhodol are sensitive to changes in pH . Additionally, the fluorescence of Rhodol can be affected by the nature and arrangement of polar substituents around its core
生化学分析
Biochemical Properties
Rhodol plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various biomolecules, including oligonucleotides, antibodies, and proteins. The phenolic hydroxyl group in Rhodol allows it to retain pH-sensitive properties, which is crucial for ratiometric pH determinations intracellularly . The amine substituent in Rhodol reduces the pKa values, enhancing its interaction with biomolecules. These interactions are primarily non-covalent, involving hydrogen bonding and electrostatic interactions.
Cellular Effects
Rhodol influences various cellular processes due to its ability to label and track biomolecules. It affects cell signaling pathways by providing insights into intracellular pH changes, which are critical for cellular metabolism and gene expression. Rhodol’s fluorescent properties enable the visualization of dynamic cellular processes, aiding in the study of cell function and signaling pathways .
Molecular Mechanism
At the molecular level, Rhodol exerts its effects through its binding interactions with biomolecules. The phenolic hydroxyl group and amine substituent facilitate these interactions, allowing Rhodol to bind to oligonucleotides, antibodies, and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, Rhodol’s fluorescent properties enable the tracking of changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodol can change over time due to its stability and degradation. Rhodol is generally stable when stored under desiccating conditions at low temperatures. Prolonged exposure to light and air can lead to degradation, affecting its fluorescent properties. Long-term studies have shown that Rhodol can have sustained effects on cellular function, particularly in tracking dynamic cellular processes .
Dosage Effects in Animal Models
The effects of Rhodol vary with different dosages in animal models. At low doses, Rhodol effectively labels and tracks biomolecules without causing significant toxicity. At high doses, Rhodol can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the benefits of Rhodol’s fluorescent properties are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
Rhodol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The phenolic hydroxyl group and amine substituent in Rhodol facilitate these interactions, affecting metabolic flux and metabolite levels. Rhodol’s fluorescent properties enable the study of these metabolic pathways, providing insights into cellular metabolism and enzyme activity .
Transport and Distribution
Within cells and tissues, Rhodol is transported and distributed through interactions with transporters and binding proteins. These interactions influence Rhodol’s localization and accumulation, affecting its activity and function. Rhodol’s fluorescent properties allow for the visualization of its transport and distribution, aiding in the study of cellular processes .
Subcellular Localization
Rhodol’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct Rhodol to specific compartments or organelles, affecting its activity and function. Rhodol’s fluorescent properties enable the study of its subcellular localization, providing insights into its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one can be synthesized through various methods, including the condensation of 2-hydroxy benzophenone derivatives with 1,3-dihydroxy benzene derivatives. This reaction can be carried out in solvents such as ionic liquid (N-methyl-2-pyrrolidonium hydrogen sulfate) and methane sulphonic acid. Both solvents act as self-catalyzed mediums, with the reaction proceeding faster in N-methyl-2-pyrrolidonium hydrogen sulfate compared to methane sulphonic acid .
Industrial Production Methods
Industrial production of rhodol typically involves the use of environmentally friendly protocols. Ionic liquids are considered ideal alternatives to volatile organic solvents due to their non-volatile nature and ability to eliminate containment problems. This makes them suitable for high-vacuum systems and a wide range of both inorganic and organic reactions .
化学反応の分析
Types of Reactions
3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: 3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the photophysical properties of rhodol.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acid catalysts for condensation reactions, palladium-catalyzed amination reactions, and Buchwald-Hartwig coupling reactions. The conditions for these reactions vary, but they generally involve moderate temperatures and the use of solvents like ionic liquids .
Major Products
The major products formed from these reactions include various rhodol derivatives, which can be fine-tuned for specific applications by altering the substitution patterns on the nitrogen atom .
類似化合物との比較
3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one is unique compared to other similar compounds such as rhodamine and fluorescein. While rhodamine belongs to the cyanine family, rhodol is part of the merocyanine family. This difference in family classification results in distinct photophysical properties. 3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one’s ability to be fine-tuned through different substitution patterns on the nitrogen atom makes it a versatile compound for various applications .
List of Similar Compounds
Rhodamine: A member of the cyanine family, known for its use in fluorescence imaging.
Fluorescein: Another fluorescent dye, commonly used in biological and chemical applications.
特性
IUPAC Name |
3'-amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFGUUIODGPPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487447 | |
| Record name | AGN-PC-0NII4Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3086-44-0 | |
| Record name | AGN-PC-0NII4Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




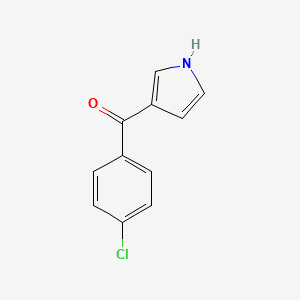
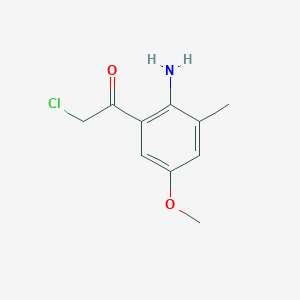
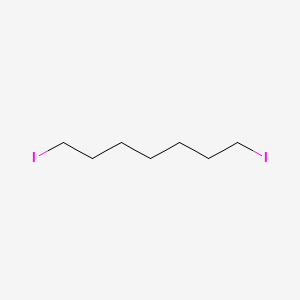
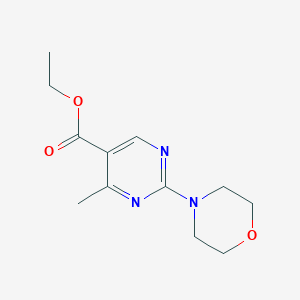

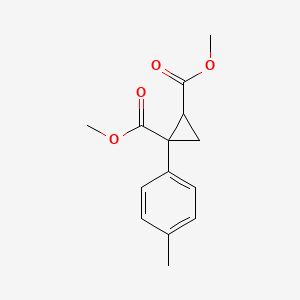
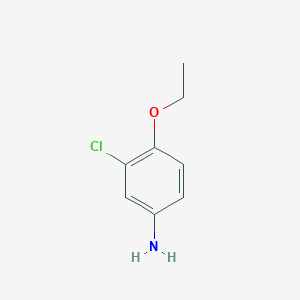
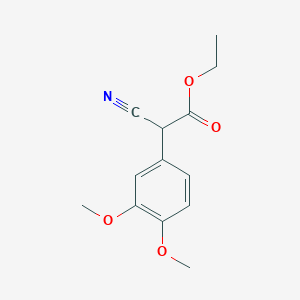
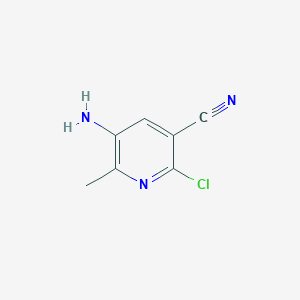
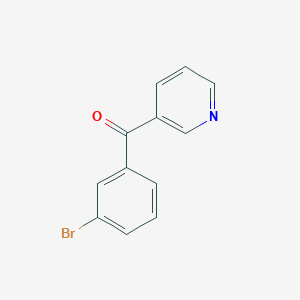
![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)
